molecular formula C12H9N3OS2 B2533346 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide CAS No. 477326-79-7

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide

Cat. No. B2533346
CAS RN: 477326-79-7
M. Wt: 275.34
InChI Key: GULQQYWUGRKZNE-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide” is a chemical compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a reaction between benzo[d]thiazol-2-amine and flurbiprofen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using various spectroscopic techniques, including 1H, 13C, UV, IR, and mass spectral data .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles and their derivatives are crucial in medicinal chemistry, showcasing a broad spectrum of biological activities. These compounds, including N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide, are explored for their therapeutic potential across various domains.

  • Synthetic Approaches and Biological Activities : The synthesis and application of 2-guanidinobenzazoles, a category encompassing benzothiazole derivatives, demonstrate their significance in drug development. These compounds are explored for their cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis, underlining their potential as therapeutic agents (Rosales-Hernández et al., 2022).

  • Anticancer Potentials : The exploration of benzothiazoles, including structural modifications, highlights their potent anticancer activities. These derivatives are investigated for their efficacy against various cancer cell lines, showcasing the importance of structural variations for enhanced therapeutic outcomes (Pathak et al., 2019).

  • Chemotherapeutic Applications : Recent studies focus on the development of benzothiazole-based chemotherapeutic agents, emphasizing the structural simplicity and ease of synthesis. These efforts aim to discover new chemical entities that could potentially enter the market as effective cancer treatments (Kamal et al., 2015).

  • Comprehensive Reviews in Medicinal Chemistry : Reviews on benzothiazole derivatives in medicinal chemistry offer a comprehensive overview of their pharmacological activities. This includes a wide range of actions such as antiviral, antimicrobial, anti-inflammatory, and anticancer activities, proving the versatility and significance of benzothiazole scaffolds in drug discovery (Keri et al., 2015).

  • Novel Synthetic Pathways : Advances in the synthesis of benzothiazole derivatives, including those related to this compound, are critical for developing new pharmacophores. Such research is aimed at enhancing biological activities through various chemical modifications, underscoring the ongoing innovation in this field (Rosales-Hernández et al., 2022).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-7(16)13-12-15-9(6-17-12)11-14-8-4-2-3-5-10(8)18-11/h2-6H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULQQYWUGRKZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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